molecular formula C21H26FNO4 B6080527 2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine

2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine

Cat. No. B6080527
M. Wt: 375.4 g/mol
InChI Key: HCMLWKUNUTUYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as FBTM and is a morpholine derivative that has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FBTM is not fully understood, but studies have suggested that it works by modulating various signaling pathways in the body. FBTM has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. In addition, FBTM has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
FBTM has been shown to have several biochemical and physiological effects in various studies. In cancer research, FBTM has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways. In addition, FBTM has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, FBTM has also been shown to have neuroprotective effects and can prevent neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FBTM in lab experiments is its potential as a therapeutic agent for various diseases. FBTM has been extensively studied and has shown promising results in various studies related to its biochemical and physiological effects. However, one of the limitations of using FBTM in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of FBTM to minimize its potential side effects.

Future Directions

There are several future directions for further research related to FBTM. One area of research is to further investigate the mechanism of action of FBTM and its potential use in treating various diseases. In addition, further studies are needed to determine the optimal dosage and administration of FBTM to minimize its potential side effects. Furthermore, future studies should also investigate the potential use of FBTM in combination with other therapeutic agents to enhance its efficacy in treating various diseases.

Synthesis Methods

The synthesis of FBTM involves several steps, including the reaction of 2,4,5-trimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl anion. This benzyl anion then undergoes a reaction with 4-fluorobenzyl chloride to form the intermediate product. Finally, this intermediate product is reacted with morpholine to form the desired FBTM compound.

Scientific Research Applications

FBTM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, FBTM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, FBTM has also been studied for its potential use in treating neurological disorders, such as Alzheimer's and Parkinson's disease. FBTM has been shown to have neuroprotective effects and can prevent neurodegeneration in animal models. Furthermore, FBTM has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO4/c1-24-19-12-21(26-3)20(25-2)11-16(19)13-23-8-9-27-18(14-23)10-15-4-6-17(22)7-5-15/h4-7,11-12,18H,8-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMLWKUNUTUYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCOC(C2)CC3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine

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